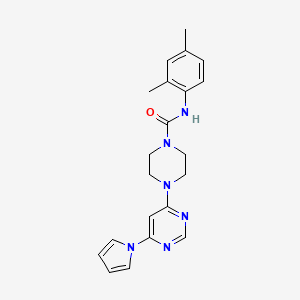

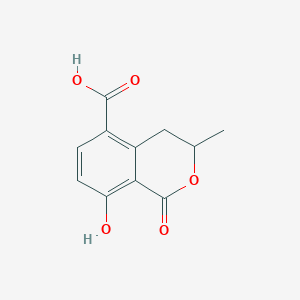

![molecular formula C19H17N3O B2844182 (E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 307534-10-7](/img/structure/B2844182.png)

(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves the study of how the compound is made. This could involve various chemical reactions, catalysts, and conditions. .Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Scientific Research Applications

Cytotoxic Activities and Mechanisms

Synthesis and Biological Evaluation : A study detailed the synthesis of acrylonitriles substituted with triazoles or benzimidazoles, which were tested for cytotoxic potency against human cancer cell lines. These compounds, including structures related to "(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile", showed significant cytotoxic activities, with one compound being notably potent against cancer cells compared to cisplatin and etoposide. The study highlights the apoptosis mechanism as the pathway for cell death, induced by these compounds through activation of caspases 3 and 9 (Sa̧czewski et al., 2004).

Tubulin Inhibition : Research into cellular antiproliferative agents identified acrylonitriles as potent tubulin inhibitors, affecting cell cycle distribution in cancer cells. This class of molecules, structurally similar to "(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile", demonstrated significant cytotoxicity across various human cancer cell lines, offering insights into their potential as therapeutic agents against cancer (Carta et al., 2011).

Anticorrosion Applications

- Corrosion Inhibition for Metals : In a separate domain, the anticorrosion performance of a molecule with a similar structure was assessed for copper in acidic conditions. This study combined experimental and theoretical approaches to explore the molecule's efficiency as a corrosion inhibitor, revealing that its protective action is attributed to adsorption behavior and the ability to donate and accept electrons, thus preventing corrosion on the metal surface (Tigori et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-3-23-16-10-8-14(9-11-16)12-15(13-20)19-21-17-6-4-5-7-18(17)22(19)2/h4-12H,3H2,1-2H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMYATRAIQXCOD-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2844099.png)

![{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2844100.png)

![N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-valine](/img/structure/B2844104.png)

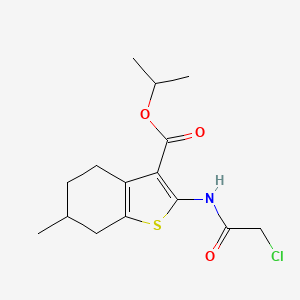

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2844106.png)

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2844109.png)

![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)

![3,4,5-trimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2844116.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)